Lipophilicity (LogP) Differentiation: Cyclobutyl vs. Cyclopentyl/Cyclohexyl Analogs
Within the cycloalkylalkylamine series, the cyclobutyl substituent confers a lipophilicity that is approximately 0.39 LogP units lower than its cyclopentyl and cyclohexyl counterparts. This class-level inference is derived from experimentally validated LogP comparisons within the structurally analogous cycloalkyl 2-phenethyl ketone series, where the cyclobutyl variant (LogP ~2.99) sits at a midpoint between the more polar cyclopropyl analog (LogP ~2.60) and the more lipophilic cyclopentyl/cyclohexyl congeners (LogP ~3.38) . Lower lipophilicity in the cyclobutyl scaffold is associated with reduced phospholipidosis risk, improved aqueous solubility, and potentially lower non-specific protein binding — all critical factors in early-stage drug candidate triage .
| Evidence Dimension | Lipophilicity (computed LogP / cLogP) |
|---|---|
| Target Compound Data | Cyclobutyl scaffold: LogP ~2.99 (class-level inference from cyclobutyl 2-phenethyl ketone analog; direct LogP data for 4-cyclobutylbutan-1-amine hydrochloride not experimentally reported) |
| Comparator Or Baseline | Cyclopentyl analog: LogP ~3.38; Cyclohexyl analog: LogP ~3.38; Cyclopropyl analog: LogP ~2.60 |
| Quantified Difference | ΔLogP ≈ −0.39 vs. cyclopentyl/cyclohexyl; ΔLogP ≈ +0.39 vs. cyclopropyl |
| Conditions | Computed LogP values (method: ChemSrc database prediction); class-level inference applied across cycloalkyl scaffold series |
Why This Matters
A 0.39 LogP unit reduction can meaningfully shift a compound's position on lipophilic ligand efficiency (LLE) charts, directly impacting lead optimization decisions in drug discovery programs where balancing potency with favorable ADME properties is critical.
